Cycloheptyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine
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Overview
Description
Cycloheptyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine is a complex organic compound that features a cycloheptyl group attached to a sulfonyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine typically involves multiple steps, starting with the preparation of the cycloheptyl group and the sulfonyl amine moiety. One common method involves the reaction of cycloheptyl bromide with a sulfonamide derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Cycloheptyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cycloheptyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine
- Cyclooctyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine
Uniqueness
Cycloheptyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered and eight-membered counterparts. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H29NO3S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-cycloheptyl-4-ethoxy-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H29NO3S/c1-4-22-18-12-11-16(13-17(18)14(2)3)23(20,21)19-15-9-7-5-6-8-10-15/h11-15,19H,4-10H2,1-3H3 |
InChI Key |
ZMXNARYMHHEDKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C(C)C |
Origin of Product |
United States |
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